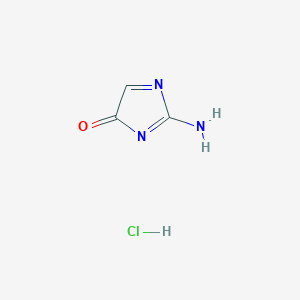
2-Amino-1H-imidazol-5(4H)-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1H-imidazol-5(4H)-one hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an amino group and a hydrochloride salt, which enhances its solubility in water. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-imidazol-5(4H)-one hydrochloride typically involves the reaction of imidazole derivatives with appropriate reagents. One common method is the reaction of 2-aminoimidazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of 2-Amino-1H-imidazol-5(4H)-one hydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, and the product is purified using techniques such as recrystallization and filtration.
化学反応の分析
Types of Reactions
2-Amino-1H-imidazol-5(4H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
2-Amino-1H-imidazol-5(4H)-one hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Amino-1H-imidazol-5(4H)-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group and the imidazole ring allow the compound to form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of specific pathways. These interactions are crucial in its applications in drug development and biochemical research.
類似化合物との比較
Similar Compounds
- 2-Amino-1H-imidazole-4-carboxylic acid
- 2-Amino-1H-imidazole-5-carboxylic acid
- 2-Amino-1H-imidazole-4-acetic acid
Uniqueness
2-Amino-1H-imidazol-5(4H)-one hydrochloride is unique due to its specific structure, which allows for distinct interactions with molecular targets. Its hydrochloride salt form enhances its solubility, making it more suitable for aqueous reactions and biological studies compared to other similar compounds.
特性
分子式 |
C3H4ClN3O |
|---|---|
分子量 |
133.54 g/mol |
IUPAC名 |
2-aminoimidazol-4-one;hydrochloride |
InChI |
InChI=1S/C3H3N3O.ClH/c4-3-5-1-2(7)6-3;/h1H,(H2,4,6,7);1H |
InChIキー |
HXYBJMMFRLXYIV-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=NC1=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)



![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)

![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)




